AB-FUBINACA metabolite 3

Catalog No.
S901610
CAS No.
1877243-60-1
M.F
C20H20FN3O3
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AB-FUBINACA metabolite 3

CAS Number

1877243-60-1

Product Name

AB-FUBINACA metabolite 3

IUPAC Name

(2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H20FN3O3/c1-12(2)17(20(26)27)22-19(25)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H,22,25)(H,26,27)/t17-/m0/s1

InChI Key

XWTKFXNTAUXIRK-KRWDZBQOSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Synonyms

MMB-FUBINACA metabolite 1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Description

AB-FUBINACA metabolite 3 (CRM) is a certified reference material that is structurally similar to known synthetic cannabinoids. It is a known metabolite of AB-FUBINACA. This product is intended for research and forensic applications.
AB-FUBINACA metabolite 3 is an analytical reference material that is structurally similar to known synthetic cannabinoids. It is a known metabolite of AB-FUBINACA. This product is intended for research and forensic applications.
AB-FUBINACA metabolite 3 is an analytical reference material that is structurally categorized as a synthetic cannabinoid. It is an expected metabolite of AB-FUBINACA. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
  • Databases: PubMed & Google Scholar
  • Search terms: "(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid"

The absence of information in these databases suggests that this compound might be either:

  • A very recent discovery: If the compound was recently synthesized, it may not have been explored in scientific research yet.
  • A proprietary compound: It's possible this compound is under development by a pharmaceutical company and not yet publicly disclosed.

Further investigation might be possible through:

  • Patent databases: Searching for patents related to the compound or its synthesis might reveal its intended use.
  • Company websites: If the compound is being developed by a specific company, their website might offer some information (assuming it's not proprietary).

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

369.14886967 g/mol

Monoisotopic Mass

369.14886967 g/mol

Heavy Atom Count

27

UNII

CGP65B4RYW

Dates

Modify: 2024-04-14

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